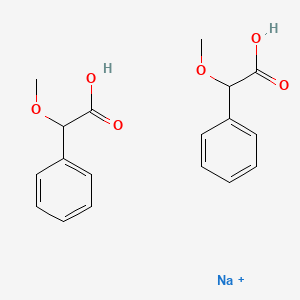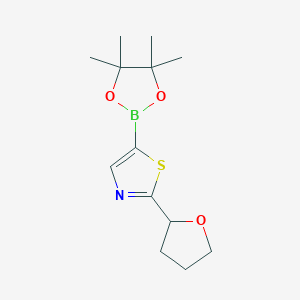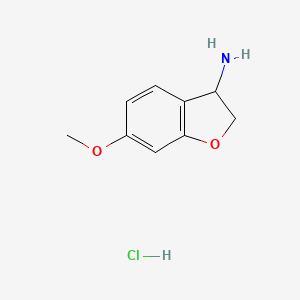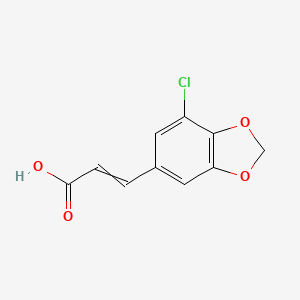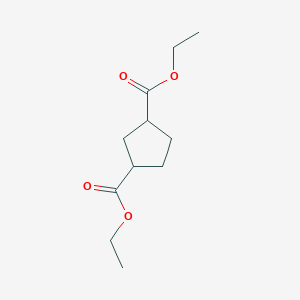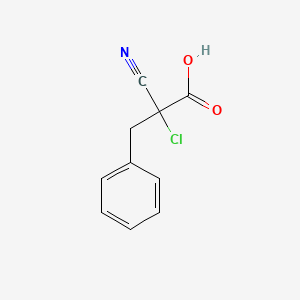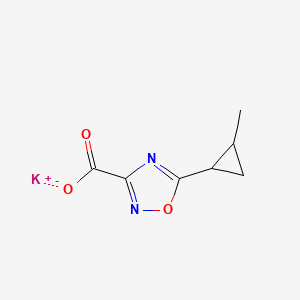
(2-Methylidenecyclohexyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylidenecyclohexyl) acetate is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derived from acetic acid and (2-methylidenecyclohexanol). This compound is known for its unique structure, which includes a cyclohexane ring with a methylene group and an acetate ester functional group. It is used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylidenecyclohexyl) acetate can be synthesized through the esterification of (2-methylidenecyclohexanol) with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated to a specific temperature, and the ester is separated from the reaction mixture through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form (2-methylcyclohexanol) using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (2-methylidenecyclohexanone) or (2-methylidenecyclohexanoic acid).
Reduction: Formation of (2-methylcyclohexanol).
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(2-Methylidenecyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylidenecyclohexyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and (2-methylidenecyclohexanol), which can further participate in various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
(2-Methylcyclohexyl) acetate: Similar structure but lacks the methylene group.
Cyclohexyl acetate: Contains a cyclohexane ring without the methylene group.
(2-Methylidenecyclohexanol): The alcohol precursor to (2-Methylidenecyclohexyl) acetate.
Uniqueness: this compound is unique due to the presence of both a methylene group and an acetate ester functional group. This combination imparts distinct chemical properties, making it more reactive in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2-methylidenecyclohexyl) acetate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7)11-8(2)10/h9H,1,3-6H2,2H3 |
InChI Key |
DQSKUQLPJOPHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


